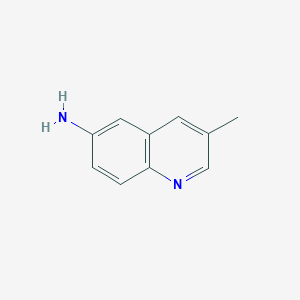

3-Methylquinolin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-methylquinolin-6-amine |

InChI |

InChI=1S/C10H10N2/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,11H2,1H3 |

InChI Key |

KDMDHVNMEBWCJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylquinolin 6 Amine and Precursors

Classical Multi-Step Synthetic Routes to 3-Methylquinolin-6-amine

Traditional methods for synthesizing 3-Methylquinolin-6-amine often rely on well-established, multi-step pathways that have been refined over many years. These routes typically involve the initial synthesis of a substituted quinoline (B57606) ring, followed by functional group interconversions to arrive at the target molecule.

Reduction of Nitro-Quinoline Intermediates

A common and pivotal step in the synthesis of 6-aminoquinoline (B144246) derivatives is the reduction of a corresponding 6-nitroquinoline (B147349) precursor. evitachem.com The precursor, 3-methyl-6-nitroquinoline (B3280109), can be synthesized through the nitration of 3-methylquinoline (B29099). evitachem.com This reaction typically uses a mixture of nitric acid and sulfuric acid under controlled temperature conditions to selectively introduce the nitro group at the 6-position of the quinoline ring. evitachem.com

Once 3-methyl-6-nitroquinoline is obtained, the nitro group is reduced to an amine to yield 3-Methylquinolin-6-amine. This reduction can be accomplished using various reducing agents. Common methods include the use of iron powder in an acidic medium or catalytic hydrogenation with hydrogen gas over a palladium catalyst. evitachem.comgoogle.com For instance, the reduction of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) to 8-amino-6-methoxy-3-methylquinoline (B8277957) has been successfully achieved using iron filings in a mixture of di-n-butyl ether and dilute acetic acid. google.com

Table 1: Common Reducing Agents for Nitro-Quinoline Reduction

| Reducing Agent | Reaction Conditions | Reference |

| Iron (Fe) powder in acidic medium | Typically in acetic acid or hydrochloric acid | google.com |

| Hydrogen gas (H₂) with Palladium (Pd) catalyst | Often on a carbon support (Pd/C) | evitachem.com |

| Tin (Sn) and Tin(II) chloride in hydrochloric acid | Alcoholic HCl | google.com |

Nucleophilic Substitution Reactions in Quinoline Synthesis

Nucleophilic substitution reactions are fundamental in the synthesis of the quinoline framework and its derivatives. researchgate.net In the context of synthesizing precursors to 3-Methylquinolin-6-amine, these reactions can be employed to introduce substituents onto the quinoline ring. While direct nucleophilic substitution on an unsubstituted quinoline ring primarily occurs at the 2- or 4-positions, the presence of activating or directing groups can influence the regioselectivity. researchgate.netuop.edu.pk

For example, the synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline is achieved through a nucleophilic substitution reaction where 2-chloro-3-(chloromethyl)-6-methylquinoline is reacted with aniline. mdpi.comresearchgate.net This demonstrates how a nucleophile (aniline) can displace a leaving group (chloride) on a quinoline derivative. Such strategies can be adapted to build more complex quinoline structures that can be further elaborated to 3-Methylquinolin-6-amine.

Modern and Convergent Approaches for 3-Methylquinolin-6-amine Synthesis

Transition Metal-Free Catalysis in Quinoline Construction

In recent years, there has been a significant drive to develop synthetic methods that avoid the use of transition metals, which can be costly and pose environmental concerns. Several transition-metal-free approaches for the synthesis of the quinoline skeleton have been reported. frontiersin.orgnih.govmdpi.comacs.orgorganic-chemistry.org These methods often rely on cascade reactions that form multiple bonds in a single operation.

One such strategy involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to yield 3-substituted quinolines. frontiersin.org Another approach is the formal [4+2] annulation of anthranils and enaminones, which proceeds through an aza-Michael addition and intramolecular annulation. mdpi.com These methods offer a more atom-economical and environmentally benign route to functionalized quinolines, which can then be converted to the desired amine. acs.org

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.org This reaction can be applied to the synthesis of 3-Methylquinolin-6-amine by reacting a suitable quinoline-based ketone or aldehyde with an amine source in the presence of a reducing agent. masterorganicchemistry.comyoutube.com

The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the starting carbonyl compound. masterorganicchemistry.comyoutube.com This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com For instance, the reductive amination of acetophenone (B1666503) with ammonia (B1221849) using a cobalt catalyst and hydrogen gas has been shown to produce 1-phenylethylamine (B125046) under mild conditions. d-nb.info

Table 2: Common Reagents for Reductive Amination

| Carbonyl Source | Amine Source | Reducing Agent | Typical Conditions | Reference |

| Aldehyde or Ketone | Primary or Secondary Amine, Ammonia | NaBH₃CN, NaBH(OAc)₃ | Mildly acidic (pH ~5-6) | masterorganicchemistry.comyoutube.com |

| Aldehyde or Ketone | Ammonia | H₂ with Co, Ni, Pd, or Pt catalyst | Varies with catalyst | wikipedia.orgd-nb.info |

Green Chemistry Principles Applied to 3-Methylquinolin-6-amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.commdpi.com The application of these principles to the synthesis of 3-Methylquinolin-6-amine can lead to more sustainable and environmentally friendly processes.

Key green chemistry principles relevant to this synthesis include:

Waste Prevention: Designing syntheses that generate minimal waste. sigmaaldrich.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Transition-metal-free cascade reactions are a good example of this principle in action for quinoline synthesis. frontiersin.orgmdpi.com

Less Hazardous Chemical Syntheses: Using and generating substances that have little or no toxicity. skpharmteco.com This includes the choice of solvents and reagents. For example, using water as a solvent or employing solvent-free reaction conditions where possible. organic-chemistry.orgnih.gov

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. sigmaaldrich.comacs.org The use of catalysts in both classical and modern synthetic approaches, such as in catalytic hydrogenation and transition-metal-free cyclizations, aligns with this principle. evitachem.comfrontiersin.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org Microwave-assisted synthesis is one technique that can improve energy efficiency in some cases. mdpi.com

Reduce Derivatives: Minimizing or avoiding the use of protecting groups to reduce the number of synthetic steps and waste generation. acs.org

By integrating these principles, the synthesis of 3-Methylquinolin-6-amine can be made more efficient, cost-effective, and environmentally responsible. mdpi.comnih.gov

Scale-Up Considerations and Industrial Relevance of Synthetic Pathways

The industrial production of quinoline derivatives, including 3-Methylquinolin-6-amine, is driven by their significance as intermediates and scaffolds in the pharmaceutical and chemical industries. researchgate.netbohrium.com The transition from laboratory-scale synthesis to large-scale manufacturing presents numerous challenges related to cost, safety, efficiency, and environmental impact. ijpsjournal.comchemtek.co.in Consequently, the selection and optimization of a synthetic pathway are critically dependent on its scalability and industrial viability.

To overcome these limitations, modern process chemistry has focused on developing safer, more efficient, and scalable manufacturing techniques. A prominent advancement is the adoption of continuous flow chemistry, particularly using continuous stirred-tank reactors (CSTRs). acs.orgallfordrugs.com Research has demonstrated that conducting the Doebner-Miller synthesis in a continuous flow system offers substantial advantages over traditional batch processing. acs.orgallfordrugs.com This approach involves using a series of CSTRs with distributed dosing of reactants, which allows for better temperature control, reduces the formation of byproducts, and facilitates a more streamlined, continuous workup process. acs.org The result is often an increased yield and a safer, more scalable operation. allfordrugs.com

The Friedländer synthesis, another cornerstone method involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has also been the subject of scale-up optimization. tubitak.gov.trnih.gov While traditionally performed as a batch reaction at high temperatures, modifications include the use of microwave-assisted synthesis to drastically reduce reaction times from days to minutes and improve yields. nih.gov Research into heterogeneous catalysts, such as zeolites and nano-crystalline sulfated zirconia, also aims to enhance the industrial applicability of the Friedländer reaction by improving catalyst reusability and simplifying product purification. researchgate.net Several of these advanced synthetic protocols have been successfully demonstrated at the gram scale, indicating their potential for larger industrial application. mdpi.comorganic-chemistry.org

The tables below summarize and compare key aspects of traditional versus modern approaches for the synthesis of quinoline derivatives, highlighting the parameters crucial for industrial scale-up.

Table 1: Comparison of Batch vs. Continuous Flow for Doebner-Miller Type Synthesis

| Parameter | Batch Processing | Continuous Flow Processing (CSTRs) | Citation |

| Scalability | Challenging; risk of thermal runaway. | Readily scalable by extending operation time. | chemtek.co.inacs.orgallfordrugs.com |

| Safety | High risk with exothermic reactions. | Enhanced safety through better thermal control. | chemtek.co.inacs.org |

| Byproduct Formation | Higher, especially polymeric materials. | Lowered due to controlled reagent addition. | acs.org |

| Yield | Often lower due to side reactions. | Generally higher and more consistent. | acs.orgallfordrugs.com |

| Workup | Complex, batch-wise purification. | Can be integrated into a continuous process. | acs.org |

Table 2: Catalytic and Methodological Advances in Friedländer Synthesis

| Method / Catalyst | Key Advantage(s) | Scale | Citation |

| Conventional (Acid/Base Catalysis) | Well-established, simple reagents. | Lab to Industrial, but can require harsh conditions. | nih.gov |

| Microwave-Assisted (Neat Acetic Acid) | Rapid reaction times (minutes vs. days), high yields. | Demonstrated on a 500 mg scale. | nih.gov |

| Heterogeneous Catalysts (e.g., Zeolite, Nano SZ) | Catalyst reusability, potentially greener process. | Lab scale, with potential for industrial use. | researchgate.net |

| Palladium-Catalyzed Aerobic Oxidation | High yields, broad functional group tolerance. | Demonstrated on a gram scale. | mdpi.com |

Ultimately, the industrial relevance of any synthetic pathway for 3-Methylquinolin-6-amine hinges on a balance of raw material cost, process safety, capital expenditure for specialized equipment (like continuous flow reactors), and the ability to consistently produce the final compound at the required purity and scale. ijpsjournal.comchemtek.co.in The ongoing development of intensified processes like continuous manufacturing and the discovery of more robust and reusable catalysts are critical for making the production of specialized quinoline derivatives more economically and environmentally sustainable. ijpsjournal.commdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Methylquinolin 6 Amine

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups can significantly modify this reactivity.

The regioselectivity of electrophilic aromatic substitution on the 3-Methylquinolin-6-amine backbone is a subject of synthetic interest. The interplay between the electron-donating amino group at the 6-position and the methyl group at the 3-position directs incoming electrophiles to specific positions on the quinoline ring. The amino group strongly activates the benzenoid ring of the quinoline system, primarily directing substitution to the positions ortho and para to itself, which are positions 5 and 7. The methyl group at the 3-position has a lesser activating effect on the pyridine (B92270) ring. Therefore, electrophilic substitution is expected to occur preferentially on the benzene ring of the quinoline nucleus.

Nucleophilic Reactivity and Transformations Involving the Amino Group

The primary amino group at the 6-position is a key site for a variety of nucleophilic reactions, allowing for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.

The amino group of 3-Methylquinolin-6-amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(3-methylquinolin-6-yl)acetamide. Similarly, alkylation reactions with alkyl halides can introduce alkyl substituents onto the nitrogen atom, leading to secondary and tertiary amines. These reactions are fundamental in diversifying the structure of 3-Methylquinolin-6-amine for various applications.

The condensation of the primary amino group of 3-Methylquinolin-6-amine with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases (imines). This reaction is often catalyzed by an acid or a base and typically involves the removal of water. The resulting imine derivatives are valuable intermediates in organic synthesis and can also exhibit interesting biological activities.

Redox Chemistry and Electrochemical Behavior of 3-Methylquinolin-6-amine

The electrochemical properties of quinoline derivatives are of significant interest. The presence of the electroactive amino group suggests that 3-Methylquinolin-6-amine can undergo oxidation processes. The redox behavior would likely involve the oxidation of the amino group, potentially leading to the formation of radical cations or dimeric species. The exact redox potentials and the nature of the electrochemical processes would be dependent on the experimental conditions, such as the solvent, electrolyte, and electrode material.

Transition Metal-Catalyzed Coupling Reactions Involving 3-Methylquinolin-6-amine

C-C, C-N, and C-O Bond Formations

The primary amino group at the 6-position and the quinoline core itself are key sites for the construction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are often accomplished using modern transition-metal-catalyzed cross-coupling reactions.

C-N Bond Formation: The 6-amino group can be further functionalized through N-alkylation or N-arylation reactions. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds. nih.govorganic-chemistry.org While often used to synthesize aminoquinolines from their halo-derivatives, the existing amino group of 3-methylquinolin-6-amine can act as a nucleophile to react with aryl halides or triflates. Research on the related 6-bromo-2-chloroquinoline (B23617) has shown that selective amination at the 6-position is feasible, highlighting the reactivity of this site. organic-chemistry.org Similarly, studies on 8-aminoquinolines demonstrate their successful N-arylation via Buchwald-Hartwig coupling. arkat-usa.org Copper-catalyzed methods, such as the Ullmann condensation, also provide a classic route to N-arylated products. More recent developments include copper-catalyzed C-N bond formation involving aminoquinoline-based ligands and diazo compounds. mdpi.comnih.gov The amino group can also be converted into amides or sulfonamides through reactions with acyl chlorides or sulfonyl chlorides, respectively.

C-O Bond Formation: The synthesis of aryl ethers from the 3-methylquinolin-6-amine scaffold typically involves a two-step process. First, the 6-amino group is converted into a hydroxyl group via a diazonium salt intermediate (Sandmeyer reaction). The resulting 6-hydroxy-3-methylquinoline can then undergo O-arylation. The copper-catalyzed Ullmann diaryl ether synthesis is a well-established method for this transformation, coupling the phenol (B47542) with an aryl halide. beilstein-journals.org Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions offer a more modern alternative. beilstein-journals.org The feasibility of such reactions on the quinoline core is supported by the successful synthesis of 7-substituted phenoxy-4-aminoquinoline analogs via Ullmann-type reactions. nih.gov

C-C Bond Formation: Direct C-H activation for C-C bond formation on the quinoline ring is a modern approach, but a more traditional and predictable method involves converting the 6-amino group into a better leaving group, such as a halide or triflate. The amino group can be transformed into a diazonium salt, which can then be converted to a halogen (e.g., -Br or -I) via the Sandmeyer reaction. This halo-substituted 3-methylquinoline (B29099) serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions to form new C-C bonds, including:

Suzuki Coupling: Reaction with boronic acids or esters.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes.

These reactions provide powerful tools for introducing a wide array of carbon-based substituents onto the quinoline framework.

Table 1: Summary of Plausible Bond-Forming Reactions for the 3-Methylquinolin-6-amine Scaffold

| Bond Type | Reaction Name | Key Reagents/Catalysts | Substrate(s) | Product Type |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 3-Methylquinolin-6-amine + Aryl Halide/Triflate | N-Aryl-3-methylquinolin-6-amine |

| C-N | Amide Formation | Acyl Halide or Anhydride, Base | 3-Methylquinolin-6-amine | N-(3-Methylquinolin-6-yl)amide |

| C-O | Ullmann Condensation | Cu catalyst (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃) | 6-Hydroxy-3-methylquinoline + Aryl Halide | 6-Aryloxy-3-methylquinoline |

| C-C | Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Halo-3-methylquinoline + Boronic Acid | 6-Aryl/Vinyl-3-methylquinoline |

| C-C | Sonogashira Coupling | Pd catalyst, Cu co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 6-Halo-3-methylquinoline + Terminal Alkyne | 6-Alkynyl-3-methylquinoline |

Heterocyclic Ring Modification and Rearrangement Reactions of the 3-Methylquinolin-6-amine Core

Beyond functionalization at the amino group, the core heterocyclic structure of 3-methylquinolin-6-amine can undergo significant modifications and rearrangements, leading to novel molecular architectures.

Heterocyclic Ring Modification: Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the quinoline core. The reactivity and regioselectivity are governed by the existing substituents. The amino group at C-6 is a powerful activating group and directs electrophiles to the ortho (C-5 and C-7) and para (no position available) positions of the benzenoid ring. The methyl group at C-3 is also weakly activating. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C-5 and C-7 positions.

Another key modification involves the conversion of the 6-amino group into other functionalities via diazonium salt chemistry. Treatment of 3-methylquinolin-6-amine with nitrous acid (HNO₂) at low temperatures generates a diazonium salt intermediate. This versatile intermediate can be transformed into a wide range of substituents, including -OH, -F, -Cl, -Br, -I, and -CN, through reactions like the Sandmeyer and Schiemann reactions.

Rearrangement Reactions: The aminoquinoline scaffold is known to participate in several types of skeletal rearrangements, often under specific reaction conditions.

Current time information in Bangalore, IN.mdpi.com N-to-C Rearrangement: A notable example has been reported for 4-aminoquinoline (B48711) systems where a methanesulfonamide (B31651) group, upon treatment with a strong base like LiHMDS, undergoes a Current time information in Bangalore, IN.mdpi.com rearrangement from the exocyclic nitrogen to the C-4 position of the quinoline ring. acs.orgorganic-chemistry.org This suggests that derivatives of 3-methylquinolin-6-amine bearing appropriate N-substituents could potentially undergo similar base-mediated rearrangements.

Rearrangements of 3-Aminoquinoline Derivatives: Studies on related 3-aminoquinoline-2,4-diones have shown they are susceptible to molecular rearrangements when reacted with reagents like urea (B33335) or isocyanates, leading to the formation of entirely new heterocyclic systems such as imidazo[1,5-c]quinazolines. mdpi.com

Skeletal Rearrangement to Indoles: Under visible-light photocatalysis, quinoline skeletons have been shown to undergo sequential dimerization and skeletal rearrangement to produce indole-methylquinoline hybrids. bohrium.com This type of transformation represents a profound modification of the core structure.

These modification and rearrangement reactions significantly expand the synthetic utility of the 3-methylquinolin-6-amine core, providing pathways to structurally complex and diverse molecules.

Table 2: Examples of Ring Modification and Rearrangement Reactions on Quinoline Scaffolds

| Reaction Type | Reagents/Conditions | Expected Outcome on 3-Methylquinolin-6-amine Core | Reference Principle |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration) | Introduction of -NO₂ group, likely at C-5 or C-7 | Standard EAS on activated rings |

| Diazotization/Sandmeyer | 1. NaNO₂/HCl, 0°C2. CuX (X = Cl, Br, CN) | Conversion of -NH₂ at C-6 to -Cl, -Br, -CN | Diazonium salt chemistry |

| N-to-C Rearrangement | Base (e.g., LiHMDS) on N-sulfonyl derivative | Potential migration of sulfonyl group from exocyclic N to the quinoline ring | Current time information in Bangalore, IN.mdpi.com Rearrangement of Aminoquinolines acs.orgorganic-chemistry.org |

| Skeletal Rearrangement | Photocatalysis | Potential ring contraction/rearrangement to form indole (B1671886) derivatives | Skeletal Rearrangement of Quinolines bohrium.com |

Derivatization Strategies and Synthesis of 3 Methylquinolin 6 Amine Analogues

Functionalization of the Amino Group in 3-Methylquinolin-6-amine

The primary amino group at the C-6 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through well-established synthetic protocols. These modifications can significantly alter the molecule's chemical and physical characteristics.

The synthesis of amide, urea (B33335), and thiourea (B124793) derivatives from primary amines is a common strategy in medicinal and materials chemistry. nih.gov For 3-Methylquinolin-6-amine, these transformations can be readily achieved through reactions with corresponding electrophilic partners.

Amides: Amide derivatives are typically formed by reacting the amino group with acyl chlorides or carboxylic anhydrides under basic conditions. This reaction creates a stable amide linkage.

Ureas: Urea derivatives are synthesized by treating the amine with an appropriate isocyanate. This addition reaction is generally high-yielding and proceeds under mild conditions. tubitak.gov.tr

Thioureas: Similarly, thiourea analogues are prepared by reacting the amine with an isothiocyanate. tubitak.gov.tr

Multicomponent reactions offer an efficient alternative for generating libraries of these derivatives in a single step. iiste.orgiiste.orgresearchgate.net For instance, a one-pot condensation of an amine, an aldehyde, and other components can yield complex amide or urea structures. iiste.orgiiste.orgresearchgate.net

| Derivative Type | Reactant for Amino Group | Resulting Linkage | General Reaction Conditions |

|---|---|---|---|

| Amide | Acyl Halide / Anhydride | -NH-C(=O)-R | Basic conditions, often in an inert solvent |

| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R | Inert solvent (e.g., THF), room temperature |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R | Inert solvent (e.g., THF), room temperature tubitak.gov.tr |

N-Alkylation and N-acylation introduce alkyl and acyl groups, respectively, directly onto the nitrogen atom of the amino group, transforming the primary amine into a secondary or tertiary amine. libretexts.org

N-Alkylation is the introduction of an alkyl group onto the amino function. This can be challenging for heteroaromatic amines but can be achieved through several methods:

Catalytic N-Alkylation: Modern catalytic systems offer efficient and environmentally benign routes. For example, cobalt(II) complexes have been used for the N-alkylation of heteroaromatic amines, including aminoquinolines, using alcohols as the alkylating agents, with water as the only byproduct. nih.gov Another approach utilizes bimetallic nanoparticles (e.g., Cu-Zr) as catalysts for selective N-methylation using dimethyl carbonate (DMC). nih.gov

Classical Methods: Traditional methods involve the reaction of the amine with alkyl halides. monash.edu However, these methods can suffer from overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgnih.gov

N-Acylation involves the introduction of an acyl group (R-C=O).

Electrochemical Methods: Recent advances include electrochemical strategies for N-acylation using carboxylic acids. These methods proceed under mild, oxidant-free conditions and are scalable. rsc.org

Standard Acylation: The most common method involves reacting the amine with an acyl chloride or anhydride, similar to the synthesis of amide derivatives discussed previously.

Substitution and Modification of the Quinoline (B57606) Ring System

The quinoline ring is an aromatic heterocycle, and its benzene (B151609) and pyridine (B92270) rings are susceptible to various substitution reactions, allowing for further structural diversification. uou.ac.in

Halogenation and nitration are classic electrophilic aromatic substitution reactions. The position of the incoming electrophile on the 3-Methylquinolin-6-amine ring is directed by the existing substituents. The powerful electron-donating amino group (-NH2) at C-6 primarily directs incoming electrophiles to the ortho (C-5, C-7) and para (not available) positions. The methyl group at C-3 has a weaker directing effect.

Nitration studies on related quinolone systems have shown that substituents significantly influence the regioselectivity. For example, a methyl group at the 6-position has been observed to direct nitration to the 5- and 7-positions due to its ortho-directing ability. kochi-tech.ac.jp The steric hindrance from the pyridine part of the quinoline ring and the existing methyl group can also influence the final substitution pattern. kochi-tech.ac.jp Therefore, nitration of 3-Methylquinolin-6-amine is expected to yield a mixture of 5-nitro and 7-nitro derivatives. Similar regioselectivity would be anticipated for halogenation reactions (e.g., bromination or chlorination).

The introduction of new carbon-carbon bonds to the quinoline nucleus can be achieved through various synthetic methods. While the target compound already possesses a methyl group at the 3-position, further alkyl or aryl groups can be introduced onto the benzene portion of the ring system.

Strategies for this include:

Building Block Synthesis: Synthesizing the quinoline ring from already substituted precursors is a common approach. For instance, variations of the Skraup or Doebner-von Miller reactions using substituted anilines can produce a wide range of quinoline derivatives. mdpi.com

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for introducing aryl and alkyl groups onto heteroaromatic rings. These reactions typically require a halogenated quinoline precursor, which could be prepared via methods discussed in section 4.2.1.

Domino Reactions: One-pot domino reactions have been developed to construct complex substituted quinolines. For example, an iodine-catalyzed reaction involving an aryl methyl ketone, an aniline, and an enaminone can produce highly functionalized quinolines. nih.gov

Design and Synthesis of Polycyclic Aromatic Systems Incorporating the 3-Methylquinolin-6-amine Moiety

The 3-Methylquinolin-6-amine scaffold can be used as a building block for the synthesis of larger, more complex polycyclic aromatic systems. These larger structures are of interest in materials science and medicinal chemistry. nih.gov

A key strategy involves intramolecular cyclization reactions to form new rings fused to the quinoline core. One demonstrated pathway for creating such systems from a quinoline precursor involves several steps:

Nitration: Introduction of a nitro group onto the quinoline ring, for example at the C-5 position. acs.org

Functional Group Manipulation: Conversion of an existing substituent (like the C-3 methyl group) into a reactive handle, such as an aldehyde. acs.org

Reduction and Cyclization: Simultaneous reduction of the nitro group to an amine and the pyridine ring to a tetrahydroquinoline, followed by an acid-catalyzed intramolecular cyclization between the newly formed C-5 amine and the C-4 aldehyde (or its protected form). This sequence results in the formation of a new five-membered ring, yielding a pyrrolo[4,3,2-de]quinoline system. acs.org

Stereoselective Synthesis of Chiral 3-Methylquinolin-6-amine Derivatives

The stereoselective synthesis of chiral derivatives of 3-methylquinolin-6-amine is a specialized area of research. While direct methods for the asymmetric synthesis of this specific compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis applied to related quinoline structures provide a strong basis for potential synthetic routes. Research has primarily focused on the asymmetric hydrogenation of the quinoline core to create chiral tetrahydroquinolines or the introduction of chiral substituents at various positions on the quinoline ring.

A notable strategy for inducing chirality in 3-substituted quinolines involves asymmetric transfer hydrogenation. For instance, the reduction of 3-methylquinoline (B29099) using a cyclopentadiene-based chiral Brønsted acid as a catalyst and a Hantzsch ester as the hydrogen donor has been shown to produce chiral 3-methyl-1,2,3,4-tetrahydroquinoline (B2921594) with good enantioselectivity. liv.ac.uk This approach, while modifying the heterocyclic ring, establishes a chiral center at the 3-position.

The development of chiral ligands and catalysts is central to the asymmetric synthesis of quinoline derivatives. researchgate.netthieme-connect.com Chiral ruthenium catalysts, for example, have been effectively used in the asymmetric hydrogenation of various quinoline derivatives to yield optically active 1,2,3,4-tetrahydroquinolines. pku.edu.cndicp.ac.cn These methods often demonstrate high enantioselectivity for a range of substrates, suggesting their potential applicability to a 6-amino-substituted quinoline core. pku.edu.cndicp.ac.cn

Furthermore, stereoselective methods have been developed for introducing chiral groups onto the quinoline scaffold. These include diastereoselective additions to chiral imines derived from quinolines and palladium-catalyzed asymmetric allylic alkylation reactions. mdpi.comresearchgate.net Such strategies could potentially be adapted to introduce chiral substituents onto the 3-methylquinolin-6-amine framework.

While the literature points to a variety of powerful techniques for the stereoselective synthesis of chiral quinolines, their direct application to 3-methylquinolin-6-amine to generate chiral derivatives remains a prospective area of research. The presence of the amine group at the 6-position may influence the catalytic activity and stereoselectivity, potentially requiring optimization of existing methods.

Below is a table summarizing a relevant stereoselective reaction for a closely related 3-substituted quinoline, which could inform potential strategies for 3-methylquinolin-6-amine.

Table 1: Enantioselective Transfer Hydrogenation of 3-Methylquinoline

| Entry | Catalyst | Hantzsch Ester | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Catalyst A | Hantzsch ester 1 | Diethyl ether | 25 | 85 | 80 |

| 2 | Catalyst B | Hantzsch ester 1 | Diethyl ether | 25 | 82 | 5 |

| 3 | Catalyst A | Hantzsch ester 2 | Diethyl ether | 25 | 88 | 82 |

| 4 | Catalyst A | Hantzsch ester 3 | Diethyl ether | 25 | 90 | 85 |

| 5 | Catalyst A | Hantzsch ester 1 | Toluene | 25 | 75 | 78 |

| 6 | Catalyst A | Hantzsch ester 1 | Diethyl ether | 0 | 80 | 75 |

| 7 | Catalyst A | Hantzsch ester 1 | Diethyl ether | 40 | 86 | 70 |

Data sourced from a study on the asymmetric reduction of 3-substituted quinolines. liv.ac.uk Catalyst A and B are different chiral Brønsted acids. Hantzsch esters 1, 2, and 3 are different dihydropyridine (B1217469) hydrogen donors.

Advanced Spectroscopic and Structural Characterization of 3 Methylquinolin 6 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of quinoline (B57606) derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular connectivity and environment of individual atoms.

The ¹H and ¹³C NMR spectra of 3-Methylquinolin-6-amine are predicted to show characteristic signals corresponding to the quinoline core, the methyl group, and the amine group. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amine group at the C-6 position and the weakly donating methyl group at the C-3 position will affect the electron density distribution throughout the aromatic system, influencing the shielding and deshielding of nearby protons and carbons. mdpi.com

¹H NMR Spectroscopy: The proton spectrum of the quinoline ring system typically displays signals for seven coupled hydrogen atoms. acs.org These can be divided into protons on the pyridine (B92270) ring (H-2, H-4) and the benzene (B151609) ring (H-5, H-7, H-8). acs.org For 3-Methylquinolin-6-amine, the C-3 and C-6 positions are substituted. The methyl group protons would appear as a sharp singlet, typically in the range of δ 2.5 ppm. chemicalbook.com The amine protons would also produce a singlet, which can be broad and its chemical shift is dependent on solvent and concentration. The remaining aromatic protons would appear as doublets, triplets, or multiplets, with their coupling patterns providing connectivity information. The H-2 and H-4 protons on the pyridine ring are typically found at lower fields (more deshielded) compared to the protons on the benzenoid ring. acs.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts provide information about the electronic environment of the carbons. The carbons of the quinoline ring system typically resonate between δ 110 and 150 ppm. researchgate.net The methyl carbon would appear at a high field (shielded), around δ 18-25 ppm. researchgate.net The carbon atoms directly attached to the nitrogen of the quinoline ring (C-8a and C-2) and the amino group (C-6) are significantly influenced by the heteroatoms.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3-Methylquinolin-6-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.5 | Singlet (s) |

| NH₂ | Variable | Broad Singlet (br s) |

| H-2 | ~8.7 | Singlet (s) or Doublet (d) |

| H-4 | ~7.9 | Singlet (s) or Doublet (d) |

| H-5 | ~7.8 | Doublet (d) |

| H-7 | ~7.3 | Doublet of doublets (dd) |

| H-8 | ~7.5 | Doublet (d) |

Note: Predicted values are based on data for related quinoline derivatives. acs.orgchemicalbook.com Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-Methylquinolin-6-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~18-25 |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~122 |

| C-6 | ~145 |

| C-7 | ~121 |

| C-8 | ~130 |

| C-8a | ~147 |

Note: Predicted values are based on data for related quinoline derivatives. researchgate.netspectrabase.com The carbon attached to the amino group (C-6) is expected to be significantly shielded.

For complex quinoline derivatives, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. researchgate.net In such cases, two-dimensional (2D) NMR techniques are employed. acs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. It is particularly useful for tracing the connectivity within the aromatic rings of the quinoline scaffold. acs.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon resonances. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded, providing valuable information about the molecule's three-dimensional structure and conformation. mdpi.com

Solid-State NMR (ssNMR) can be used to study the structure and dynamics of 3-Methylquinolin-6-amine in its solid form. This is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. ssNMR can provide information on molecular packing, polymorphism, and intermolecular interactions within the crystal lattice.

Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Isotopic Distribution

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. nih.gov

For 3-Methylquinolin-6-amine (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight. researchgate.net The fragmentation of quinolines under electron impact (EI) ionization often involves the loss of small, stable molecules. The fragmentation pathways of alkyl quinolines typically involve cleavage of the alkyl group or rearrangements of the quinoline ring. mcmaster.ca The presence of the amino group introduces additional fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or related radicals. researchgate.net

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). mdpi.com This precision allows for the determination of the elemental formula of the molecular ion and its fragments, confirming the identity of 3-Methylquinolin-6-amine and distinguishing it from other isomers. nist.gov Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) analyzers are commonly used to obtain high-resolution mass data. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for 3-Methylquinolin-6-amine

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - NH]⁺ | Loss of an imino radical |

| 142 | [M - NH₂]⁺ | Loss of an amino radical |

| 115 | [C₉H₅]⁺ | Loss of HCN from fragment at m/z 142 |

Note: Fragmentation is complex and these represent only a few plausible pathways based on general knowledge of quinoline and amine fragmentation. researchgate.netmcmaster.canih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.govmdpi.com A successful single-crystal X-ray diffraction analysis of 3-Methylquinolin-6-amine or its derivatives would provide precise data on bond lengths, bond angles, and torsional angles. chemmethod.com

This technique also reveals the details of intermolecular interactions that govern the crystal packing, such as hydrogen bonding (involving the amine group), π-π stacking (between the aromatic quinoline rings), and van der Waals forces. chemmethod.comnsc.ru Understanding these supramolecular arrangements is critical as they can influence the physical properties of the solid material. For quinoline derivatives, π-stacking and hydrogen bonds are common and important motifs that control the lattice structure. nsc.ru

Vibrational Spectroscopy (Infrared and Raman) for Probing Molecular Interactions and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. scispace.com These techniques are complementary and are used to identify functional groups and probe molecular structure. scispace.com

The IR spectrum of 3-Methylquinolin-6-amine would show characteristic absorption bands for the various functional groups present. nih.gov

N-H Vibrations: The primary amine group (-NH₂) would exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com An N-H bending (scissoring) vibration would be expected around 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org A broad N-H wagging band may also be observed between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline aromatic system are expected in the 1475-1635 cm⁻¹ region. scispace.com

C-N Vibrations: The aromatic C-N stretching vibration is typically strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum. nih.gov

Table 4: Characteristic Infrared (IR) Absorption Frequencies for 3-Methylquinolin-6-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |

| Primary Amine (N-H) | Wagging | 665 - 910 (broad) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C=C/C=N) | Ring Stretch | 1475 - 1635 |

| Aromatic (C-N) | Stretch | 1250 - 1335 |

Source: Data compiled from general spectroscopy principles for amines and quinolines. scispace.comorgchemboulder.comlibretexts.org

Computational Chemistry and Theoretical Studies on 3 Methylquinolin 6 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and chemical reactivity of molecules like 3-Methylquinolin-6-amine. DFT methods, such as B3LYP, paired with basis sets like 6-31G* or 6-311++G(d,p), are commonly employed to optimize molecular geometry and calculate electronic properties. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.80 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.30 | LUMO-HOMO energy difference, indicating chemical stability |

From the HOMO and LUMO energies, several Chemical Quantum Descriptors (CQDs) can be calculated to quantify the reactivity of 3-Methylquinolin-6-amine. These descriptors provide a quantitative measure of various chemical properties.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge, calculated as ω = μ² / 2η (where μ is the chemical potential, μ ≈ -χ).

These descriptors are instrumental in rationalizing the reactivity patterns of molecular systems.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.80 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Electronegativity (χ) | (I+A)/2 | 3.65 |

| Chemical Hardness (η) | (I-A)/2 | 2.15 |

| Chemical Softness (S) | 1/η | 0.465 |

| Electrophilicity Index (ω) | μ²/2η | 3.10 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While specific molecular dynamics (MD) simulation studies focused solely on the conformational analysis and solvent effects of 3-Methylquinolin-6-amine are not prominently featured in the searched literature, this computational technique is essential for understanding the dynamic behavior of molecules in solution. MD simulations model the movement of atoms and molecules over time, providing insights into conformational preferences, flexibility, and interactions with solvent molecules.

For a molecule like 3-Methylquinolin-6-amine, MD simulations could elucidate:

Conformational Preferences: The rotational barrier around the C-N bond connecting the amine group to the quinoline (B57606) ring and the preferred orientation of the methyl group.

Solvent Effects: How solvent molecules (e.g., water, ethanol) arrange around the solute, the formation of hydrogen bonds between the amine group and the solvent, and how this solvation shell influences the molecule's conformation and reactivity. Such simulations are critical for bridging the gap between theoretical calculations in the gas phase and experimental conditions in solution.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods, primarily DFT, are widely used to predict various spectroscopic parameters. Comparing these theoretical spectra with experimental data serves as a powerful validation of the computed molecular structure and electronic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. Theoretical calculations for related molecules like 6-methylquinoline (B44275) have shown good agreement with experimental data, although solvent effects can cause deviations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions. For quinoline derivatives, these calculations can identify the nature of the transitions (e.g., π → π* or n → π*) and predict the absorption maxima (λ_max).

IR Spectroscopy: DFT calculations can predict vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, typically resulting in excellent agreement with experimental FT-IR spectra.

While specific comparative studies for 3-Methylquinolin-6-amine are not available in the provided search results, research on similar quinoline structures demonstrates the high accuracy of these predictive methods.

| Spectroscopy | Parameter | Experimental Value | Calculated Value (Method) |

|---|---|---|---|

| ¹³C NMR | C6 Chemical Shift (ppm) | 135.8 | 136.5 (GIAO/B3LYP) |

| UV-Vis | λmax (nm) | 315 | 310 (TD-DFT/B3LYP) |

| IR | N-H stretch (cm⁻¹) | 3450 | 3465 (Scaled B3LYP) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies on 3-Methylquinolin-6-amine Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models often use quantum chemical descriptors (like those mentioned in 6.1.2) or other structural parameters to predict the reactivity of new, untested analogues.

No specific QSRR studies focusing on 3-Methylquinolin-6-amine analogues were identified in the search results. However, such a study would typically involve:

Synthesizing or computationally designing a series of analogues with systematic variations (e.g., changing substituents on the quinoline ring).

Experimentally measuring a specific reactivity parameter (e.g., a reaction rate constant).

Calculating a range of molecular descriptors for each analogue.

Using statistical methods to develop a regression model linking the descriptors to the observed reactivity.

Such models are valuable in medicinal chemistry and material science for designing molecules with desired reactivity profiles.

Applications of 3 Methylquinolin 6 Amine in Advanced Materials and Chemical Technologies

Utilization of 3-Methylquinolin-6-amine in Optoelectronic Devices (e.g., OLEDs, Photonics)

The quinoline (B57606) moiety is a well-established scaffold in the design of materials for optoelectronic applications due to its electron-deficient nature, high thermal stability, and charge-transporting capabilities. Compounds incorporating quinoline and its derivatives have been investigated for use as electroluminescent materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). semanticscholar.org The combination of a quinoline core with other aromatic or heteroaromatic systems allows for the tuning of photophysical properties, which is crucial for developing efficient OLEDs. semanticscholar.org

While the broader class of quinoline-containing compounds shows promise for these applications, specific, well-documented examples of 3-Methylquinolin-6-amine being integrated into commercial or late-stage research OLEDs are not prevalent in publicly accessible literature. However, its structural motifs suggest potential utility. The amine group can serve as a point of attachment for other functional groups, enabling the synthesis of more complex molecules with tailored electronic properties suitable for charge-transport or emissive layers in optoelectronic devices.

Development of 3-Methylquinolin-6-amine-Based Fluorescent Probes and Chemosensors

The aminoquinoline framework is a cornerstone in the design of fluorescent probes and chemosensors for detecting various analytes, including metal ions. mdpi.com The fluorescence of the quinoline ring system is often sensitive to the chemical environment, particularly the binding of ions to a chelating group attached to the ring. This can lead to a detectable change in fluorescence intensity or a shift in the emission wavelength, a phenomenon often described as "turn-on" or "turn-off" sensing.

Derivatives of aminoquinoline have been extensively developed as fluorescent sensors for biologically and environmentally important ions like zinc (Zn²⁺), lead (Pb²⁺), and aluminum (Al³⁺). mdpi.com For instance, 8-amidoquinoline derivatives have demonstrated vast potential as receptors for zinc ions due to their high selectivity, rapid reactivity, and biocompatibility. mdpi.com The design of these sensors often involves modifying the amino group to create a specific binding pocket for the target ion. While direct applications of 3-Methylquinolin-6-amine as a probe are not extensively detailed, its structure provides a clear foundation for such development. The amine at the 6-position can be readily functionalized to create specific chelating sites, making it a valuable precursor for novel chemosensors.

Table 1: Examples of Aminoquinoline-Based Fluorescent Sensors and Their Properties

| Sensor Type | Target Analyte | Typical Observation | Reference |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Fluorescence enhancement or red-shift | mdpi.com |

| Aminopyridine Scaffolds | General "Click and Probe" | "Turn-on" fluorescence after reaction | mdpi.com |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine | α-Synuclein Aggregates | High binding affinity for PET imaging | mdpi.com |

This table illustrates the utility of the broader aminoquinoline class in sensing applications, highlighting the potential for designing probes based on the 3-Methylquinolin-6-amine structure.

Role of 3-Methylquinolin-6-amine as a Ligand or Organocatalyst in Chemical Transformations

The nitrogen atom in the quinoline ring and the exocyclic amine group make 3-Methylquinolin-6-amine an excellent candidate for use as a ligand in coordination chemistry. Ligands are crucial components of metal catalysts, influencing their stability, solubility, and reactivity. Polydentate ligands based on aminoquinoline structures have been synthesized and shown to form stable complexes with various transition metals, including zinc(II), cadmium(II), and cobalt(III). researchgate.net

For example, tripodal tris-8-aminoquinoline ligands have been shown to create robust, isolable complexes with transition metals, demonstrating the strong coordinating ability of the aminoquinoline scaffold. researchgate.net Similarly, chiral diamines derived from 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as ligands in rhodium-based catalysts for asymmetric transfer hydrogenation, a key reaction in the synthesis of biologically active alkaloids. mdpi.com These examples underscore the potential of 3-Methylquinolin-6-amine to act as a bidentate or monodentate ligand, where both the ring nitrogen and the amino nitrogen can coordinate to a metal center, thereby stabilizing catalytic species in various chemical transformations.

Table 2: Metal Complexes with Aminoquinoline-Type Ligands

| Ligand Type | Metal Ion(s) | Application/Complex Type | Reference |

| Tris-8-aminoquinoline | Zn(II), Cd(II), Co(III) | Stable octahedral or seven-coordinate complexes | researchgate.net |

| Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Rh(III) | Asymmetric transfer hydrogenation catalyst | mdpi.com |

| Tris(2-pyridylmethyl)amine (TPA) | Ni(II), Co(II) | Model complexes for metalloenzymes | nih.gov |

Integration of 3-Methylquinolin-6-amine into Smart Materials and Responsive Systems

Smart materials, or stimuli-responsive materials, are a class of advanced polymers and composites that can change their properties in response to external stimuli such as pH, light, temperature, or an electric field. nih.govrainyer.com The incorporation of specific functional molecules allows for this responsive behavior.

While direct integration of 3-Methylquinolin-6-amine into such systems is not widely reported, its chemical properties make it a suitable candidate for creating pH-responsive materials. The amine group is basic and will become protonated (positively charged) under acidic conditions. If 3-Methylquinolin-6-amine were incorporated into a polymer chain, this change in charge could induce conformational changes in the polymer, leading to swelling, shrinking, or changes in solubility in response to pH variations. researchgate.net Furthermore, the quinoline ring system is known to have photoactive properties, which could potentially be harnessed to create light-responsive materials. The development of smart polymers often relies on the functionalization of polymer backbones with molecules that can undergo reversible chemical or physical changes, a role for which 3-Methylquinolin-6-amine is structurally well-suited. researchgate.net

Application of 3-Methylquinolin-6-amine as a Chromophore in Dyes and Pigments

One of the most significant and well-established applications of 3-Methylquinolin-6-amine is in the synthesis of azo dyes. Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for color. nih.gov The synthesis of these dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.gov

As a primary aromatic amine, 3-Methylquinolin-6-amine is an ideal precursor for the diazotization step. The resulting diazonium salt can then be coupled with various compounds, such as phenols, naphthols, or other aromatic amines, to produce a wide array of azo dyes with different colors and properties. researchgate.netresearchgate.net The inclusion of the heterocyclic quinoline moiety in the dye structure often enhances properties such as tinctorial strength, thermal stability, and lightfastness. nih.gov Azo dyes incorporating heterocyclic scaffolds like quinoline are of significant interest for dyeing textiles and for use in other advanced applications. nih.gov

Table 3: General Synthesis and Properties of Azo Dyes from Heterocyclic Amines

| Amine Precursor Type | Coupling Component | Resulting Dye Characteristics | General Application | Reference |

| Heterocyclic Amine | Naphthol/Phenol (B47542) Derivatives | Wide range of colors (yellow to red), good fastness | Textile dyeing (e.g., cotton, polyester) | researchgate.netresearchgate.net |

| Aromatic Amine | Barbituric Acid | Yellow to orange shades | Specialized colorants | researchgate.net |

| Quinolines, Thiazoles, etc. | Various | Enhanced thermal stability, tinctorial strength | High-performance dyes, functional materials | nih.gov |

Environmental Aspects and Degradation Pathways of 3 Methylquinolin 6 Amine

Photolytic and Oxidative Degradation Mechanisms in Environmental Matrices

Specific studies on the photolytic and oxidative degradation of 3-Methylquinolin-6-amine are not available. However, research on the parent compound, quinoline (B57606), provides insight into potential mechanisms. The photodegradation of quinoline in water is influenced by environmental conditions such as pH and the presence of photosensitizing substances. researchgate.net

In aquatic environments, quinoline's photodegradation can be significantly accelerated by dissolved organic matter and nitrates, which are effective producers of hydroxyl radicals. researchgate.net The process is also faster in more acidic conditions (pH 4.5) compared to neutral pH. researchgate.net Key photoproducts identified from the irradiation of quinoline include 2-hydroxyquinoline and 8-hydroxyquinoline, though they are typically formed in low yields. researchgate.net Prolonged exposure to light appears to result in the destruction of the aromatic nucleus. researchgate.net

For the photocatalytic degradation of quinoline, advanced oxidation processes using titanium dioxide (TiO₂) nanoparticles under UV irradiation have proven effective. nih.gov The primary degradation mechanism involves superoxide radicals attacking the pyridine (B92270) ring of the quinoline molecule, leading to intermediates like 2-aminobenzaldehyde, 2-quinolinone, and 4-quinolinone. nih.govosti.gov Hydroxyl radicals play a lesser role, contributing by attacking the benzene (B151609) ring to form products such as 5-hydroxyquinoline. nih.govosti.gov

Microbial Transformation and Biodegradation Pathways

While no specific microbial degradation pathways have been documented for 3-Methylquinolin-6-amine, the biodegradation of the structurally similar compound 3-methylquinoline (B29099) has been studied in detail. This research offers a robust model for the potential microbial transformation of 3-Methylquinolin-6-amine.

The bacterium Comamonas testosteroni 63, isolated from activated sludge, can utilize 3-methylquinoline as its sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway proposed for 3-methylquinoline by this strain involves a series of hydroxylation and ring-cleavage steps. nih.govethz.ch The initial attack is hydroxylation at the 2-position, followed by further oxidations of the heterocyclic and benzene rings, ultimately leading to the cleavage of the pyridine ring structure. nih.gov This pathway is distinct from those observed for other quinoline derivatives in different bacteria, such as Pseudomonas putida, which employs different catabolic routes for quinoline and 4-methylquinoline. nih.gov

The primary microbial strain identified for the degradation of the analogue compound, 3-methylquinoline, is Comamonas testosteroni 63. nih.gov This bacterium was isolated from activated sludge and demonstrates the ability to completely metabolize the compound. nih.gov

Other bacterial genera known for their ability to degrade quinoline and its derivatives, and which could potentially metabolize 3-Methylquinolin-6-amine, include Pseudomonas, Rhodococcus, and Burkholderia. dtu.dknih.gov

During the degradation of 3-methylquinoline by Comamonas testosteroni 63, several key metabolites have been isolated and identified. nih.gov These intermediates provide a clear picture of the degradation sequence.

Table 1: Metabolites Identified in the Degradation of 3-Methylquinoline by Comamonas testosteroni 63

| Metabolite Name | Chemical Formula | Role in Pathway |

|---|---|---|

| 3-Methyl-2-oxo-1,2-dihydroquinoline | C₁₀H₉NO | Initial hydroxylation product |

| 6-Hydroxy-3-methyl-2-oxo-1,2-dihydroquinoline | C₁₀H₉NO₂ | Second hydroxylation product |

| 5,6-Dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline | C₁₀H₉NO₃ | Dihydroxylated intermediate |

| 2,5,6-Trihydroxy-3-methylpyridine | C₆H₇NO₃ | Pyridine ring cleavage product |

Data sourced from Schach et al. (1993) nih.gov

Specific enzymes responsible for the degradation of 3-Methylquinolin-6-amine have not been characterized. However, studies on the bacterial degradation of quinoline and its derivatives have identified key classes of enzymes that catalyze the initial, critical steps of the metabolic pathways. nih.gov These include molybdenum-containing hydroxylases, which are responsible for the initial hydroxylation of the quinoline ring system, and unusual 2,4-dioxygenases that are also involved in the transformation process. nih.gov For many quinoline-degrading bacteria, the first step is the hydroxylation at the C-2 position to form 2-oxo-1,2-dihydroquinoline. nih.govresearchgate.net Further degradation typically involves dioxygenase enzymes that catalyze the cleavage of the aromatic rings. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a class of effective technologies for the remediation of water contaminated with refractory organic pollutants like quinoline derivatives. researchgate.net AOPs are characterized by the generation of highly reactive radical species, particularly the hydroxyl radical (•OH), which can non-selectively degrade a wide range of organic compounds. researchgate.net

While no studies have focused specifically on 3-Methylquinolin-6-amine, the application of AOPs to quinoline and related compounds has been successful. Photocatalysis using TiO₂ is a widely studied AOP for quinoline degradation. researchgate.net Under UV irradiation, TiO₂ generates electron-hole pairs, leading to the formation of superoxide and hydroxyl radicals that attack the quinoline molecule. nih.gov This process has demonstrated high degradation efficiency, achieving over 90% removal under optimized conditions. nih.govresearchgate.net

Other AOPs that could potentially be applied for the remediation of 3-Methylquinolin-6-amine include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide and iron salts to generate hydroxyl radicals.

Ozonation: Ozone (O₃), alone or in combination with UV light or hydrogen peroxide, is a powerful oxidant for water treatment.

Sonolysis: The application of high-frequency ultrasound can create hydroxyl radicals through the cavitation of water molecules. researchgate.net

Future Directions and Emerging Research Challenges for 3 Methylquinolin 6 Amine

Exploration of Novel and Sustainable Synthetic Routes Towards 3-Methylquinolin-6-amine and its Complex Analogues

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Friedländer, and Doebner-von Miller syntheses. nih.govtandfonline.com However, these methods often necessitate harsh conditions, including high temperatures and the use of hazardous reagents, which are environmentally undesirable. tandfonline.comtandfonline.com The future of synthesizing 3-Methylquinolin-6-amine and its more complex analogues lies in the adoption of novel and sustainable "green" chemistry principles. acs.orgzenodo.org This paradigm shift focuses on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable materials. researchgate.net

Emerging sustainable methodologies that could be applied or further optimized for 3-Methylquinolin-6-amine synthesis include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times and improve yields by utilizing microwave irradiation for efficient heating. tandfonline.comnih.gov

Ultrasound Irradiation: Sonochemistry offers another energy-efficient route to accelerate reactions and enhance product formation. ijpsjournal.com

Use of Green Solvents: Replacing traditional toxic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents is a critical area of development. tandfonline.com

Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that eliminate the need for catalysts, particularly those based on heavy metals, simplifies purification and reduces environmental impact. acs.orgnih.gov

Nanocatalysis: The use of nanocatalysts offers high efficiency and the potential for catalyst recovery and reuse, aligning with green chemistry goals. nih.gov

A significant challenge is the construction of complex analogues, such as fused polycyclic systems. Research into precursors like halogenated quinolinoquinolines has shown a viable path to creating a range of substituted, complex structures, and similar strategies could be adapted for 3-Methylquinolin-6-amine to build novel molecular architectures. acs.org

| Parameter | Traditional Methods (e.g., Skraup, Friedländer) | Sustainable/Green Methods |

|---|---|---|

| Reaction Conditions | High temperatures, harsh acids/bases. tandfonline.comtandfonline.com | Milder conditions, often near room temperature. researchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwaves, ultrasound. nih.govijpsjournal.com |

| Solvents | Often toxic and non-biodegradable organic solvents. tandfonline.com | Green solvents (water, ethanol) or solvent-free conditions. tandfonline.com |

| Catalysts | Strong acids, heavy metals. nih.gov | Benign catalysts (e.g., p-TSA), nanocatalysts, or catalyst-free systems. nih.govresearchgate.net |

| Efficiency | Often longer reaction times and lower yields. nih.gov | Shorter reaction times, higher yields, and better atom economy. researchgate.net |

| Environmental Impact | Generation of hazardous waste, high energy consumption. jinjingchemical.com | Reduced waste, lower energy footprint, use of renewable resources. researchgate.net |

Unveiling Undiscovered Reactivity Patterns of the 3-Methylquinolin-6-amine Core

While the fundamental reactivity of the quinoline ring is well-documented, the specific influences of the methyl group at the C3 position and the amino group at the C6 position of 3-Methylquinolin-6-amine are not fully explored. Future research must focus on elucidating novel reaction pathways that leverage these substituents. The electron-donating nature of the amino group is expected to activate the benzene (B151609) portion of the scaffold towards electrophilic substitution, while the amine itself provides a reactive handle for a multitude of transformations.

Emerging areas for reactivity exploration include:

C-H Activation: Direct functionalization of the quinoline core's C-H bonds is a powerful strategy for creating new derivatives without pre-functionalized starting materials. mdpi.comrsc.org Exploring regioselective C-H activation at positions ortho or meta to the amino group could yield novel isomers with unique properties.

Novel Cyclization Reactions: Using the inherent reactivity of the quinoline scaffold to participate in tandem or domino reactions can lead to the synthesis of complex, fused heterocyclic systems. acs.org

Amine Group Derivatization: The 6-amino group is a versatile functional handle. Beyond simple amide formation, it can be used as a directing group or a participant in multicomponent reactions to build intricate molecular structures. wikipedia.org For example, reactions like the Ugi or Passerini could incorporate 3-Methylquinolin-6-amine as the amine component. pharmaxchange.info

| Reaction Type | Potential Application | Significance |

|---|---|---|

| Regioselective C-H Amination/Amidation | Introduce additional nitrogen-containing functional groups at specific positions on the carbocyclic ring. rsc.org | Creates analogues with altered electronic properties and potential for new biological interactions. |

| Palladium-Catalyzed Cross-Coupling | Functionalize the quinoline core by forming new C-C or C-N bonds, potentially after converting the amine to a diazonium salt or other leaving group. frontiersin.org | Allows for the modular assembly of complex derivatives with diverse substituents. |

| Photoredox Catalysis | Utilize visible light to drive novel transformations under mild conditions, such as radical additions or cyclizations. | Provides access to reaction pathways not achievable through traditional thermal methods. |

| Ugi Four-Component Reaction (Ugi-4CR) | Use 3-Methylquinolin-6-amine as the amine input to rapidly generate a library of complex α-acylamino carboxamides. pharmaxchange.infobeilstein-journals.org | High-efficiency, one-pot synthesis of diverse and complex molecules for screening. |

Integration of 3-Methylquinolin-6-amine into Multi-Component Systems for Enhanced Functionality

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are highly efficient and atom-economical, making them ideal for generating molecular diversity. nih.gov A significant future direction is the use of 3-Methylquinolin-6-amine as a key building block in MCRs to create novel, multi-functional systems. nih.gov

By integrating the 3-Methylquinolin-6-amine scaffold with other pharmacophores or functional units, it is possible to develop hybrid molecules with enhanced or entirely new properties. mdpi.com For instance, an MCR could link the quinoline core to other heterocyclic systems known for specific biological activities, potentially leading to synergistic effects. researchgate.net This approach has been successfully used to synthesize pyrazolo[3,4-b]quinolines and other complex heterocycles. mdpi.com The synthesis of quinoline derivatives through one-pot MCRs under solvent-free conditions has already proven to be an efficient and eco-friendly strategy. frontiersin.org

| Reaction Name | Components | Potential Product Class | Enhanced Functionality |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine (3-Methylquinolin-6-amine), Carboxylic Acid, Isocyanide. pharmaxchange.info | α-Acylamino carboxamides | Rapid generation of peptide-like scaffolds with high diversity for biological screening. |

| Hantzsch-type Reaction | Aldehyde, β-Ketoester, Amine (3-Methylquinolin-6-amine). | Dihydropyridine-fused quinolines | Creation of hybrid molecules with potential dual pharmacological activities. |

| Gewald Reaction | Carbonyl compound, α-cyanoester, Sulfur, Amine (as catalyst or reactant). | Substituted aminothiophenes | Could be adapted to build thiophene-quinoline hybrids for materials science or medicinal applications. beilstein-journals.org |

| Domino Annulation | 2-Aminobenzonitriles, Ynones, and an amine. nih.gov | Polysubstituted 4-aminoquinolines | Efficient, one-pot construction of highly functionalized quinoline systems. |

Advanced Theoretical Modeling for Predictive Design of 3-Methylquinolin-6-amine-Based Materials

The integration of computational chemistry and predictive modeling is revolutionizing drug discovery and materials science. nih.gov For 3-Methylquinolin-6-amine, advanced theoretical modeling represents a critical tool for accelerating the design-synthesis-testing cycle. By using computational methods, researchers can predict the properties of novel derivatives before committing to laborious and expensive laboratory synthesis. researchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can build predictive models that correlate the structural features of quinoline derivatives with their biological activity. nih.govmdpi.comtandfonline.com These models generate contour maps that highlight which regions of the molecule should be modified to enhance activity. mdpi.com

Molecular Docking: This technique simulates the interaction between a ligand (e.g., a 3-Methylquinolin-6-amine derivative) and a biological target, such as a protein or enzyme. frontiersin.orgnih.gov It helps in predicting binding affinity and understanding the mechanism of action at a molecular level.

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic properties of molecules, such as the HOMO-LUMO energy gap, which relates to chemical reactivity. ijpras.comresearchgate.net This information can guide the design of new reactions and predict the stability of proposed compounds. researchgate.net

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. researchgate.netnih.gov

The ultimate challenge is to create a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the predictive power of the theoretical models. mdpi.com

| Modeling Technique | Objective | Predicted Parameters |

|---|---|---|